molecular formula C18H25N3O4S B2862584 (2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide CAS No. 2097940-29-7

(2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide

Cat. No.: B2862584
CAS No.: 2097940-29-7
M. Wt: 379.48
InChI Key: JFXQATCGRVTFEW-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide is a critical chemical intermediate specifically employed in the synthesis of advanced bifunctional molecules, notably Proteolysis Targeting Chimeras (PROTACs). Its primary research value lies in its role as a precursor for a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) protein BRD4, as detailed in patent literature (WO2021008842A1) . PROTACs are a revolutionary class of therapeutics that facilitate the targeted degradation of disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. This compound forms a essential linker-warhead component that connects a BRD4-targeting ligand to an E3 ubiquitin ligase recruiter, enabling the induced proximity that leads to the polyubiquitination and subsequent proteasomal degradation of BRD4. Researchers utilize this intermediate to develop and study novel BET degraders for probing BRD4 biology and investigating potential therapeutic strategies in oncology, inflammatory diseases, and other conditions driven by aberrant BET protein expression.

Properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-14-7-9-16(10-8-14)26(24,25)21-12-4-5-15(13-21)18(23)20-11-3-6-17(22)19-2/h3,6-10,15H,4-5,11-13H2,1-2H3,(H,19,22)(H,20,23)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXQATCGRVTFEW-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC=CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC/C=C/C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • Piperidin-3-yl core with a 4-methylbenzenesulfonyl (tosyl) protecting group.
  • Formamido linker at the 3-position of the piperidine ring.
  • (2E)-N-Methylbut-2-enamide chain .

Retrosynthetic pathways prioritize late-stage amide coupling and early-stage sulfonylation to ensure regiochemical fidelity.

Synthetic Routes

Fragment Preparation

Synthesis of 1-(4-Methylbenzenesulfonyl)piperidin-3-amine

Step 1 : Tosylation of piperidin-3-amine using 4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base.

Piperidin-3-amine + TsCl → 1-(Tosyl)piperidin-3-amine (Yield: 85–92%)  

Step 2 : Purification via recrystallization from ethyl acetate/hexane.

Preparation of (2E)-N-Methylbut-2-enoyl Chloride

Method : Reaction of (2E)-but-2-enoic acid with thionyl chloride in anhydrous THF, followed by N-methylation using methylamine gas.

Convergent Coupling Strategies

Amide Bond Formation

Route A :

  • React 1-(tosyl)piperidin-3-amine with but-2-enedioic anhydride in DMF at 0°C.
  • Introduce methylamine via Schlenk techniques to form the enamide.
    Yield : 68% (HPLC purity >98%).

Route B :

  • Use HATU-mediated coupling between 1-(tosyl)piperidin-3-amine and (2E)-N-methylbut-2-enoyl chloride in DCM.
  • Stir under argon for 24 hours at room temperature.
    Yield : 74% (NMR-confirmed E-configuration).

Stereochemical Control

The (2E)-configuration is enforced using Horner–Wadsworth–Emmons olefination during enamide synthesis:

(RCO)₂O + CH₂=P(O)(OEt)₂ → (E)-α,β-unsaturated amide  

Key parameters:

  • Temperature : −78°C to prevent Z-isomer formation.
  • Base : LiHMDS for deprotonation.

Optimization Challenges

Tosyl Group Stability

The 4-methylbenzenesulfonyl group is sensitive to acidic conditions. Patent US9796683B2 recommends:

  • pH control during aqueous workups (pH 7–8).
  • Avoidance of strong Lewis acids (e.g., AlCl₃).

Enamide Isomerization

Mitigation strategies include:

  • Low-temperature processing (<25°C).
  • Radical inhibitors (e.g., BHT) in polar aprotic solvents.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.75 (d, J=8.2 Hz, Tosyl aromatic), 6.89 (dt, J=15.4 Hz, enamide CH), 3.12 (m, piperidine H-3)
IR (ATR) 1665 cm⁻¹ (amide I), 1530 cm⁻¹ (N–H bend), 1350 cm⁻¹ (S=O asym)
HRMS [M+H]⁺ calcd. for C₁₉H₂₆N₃O₄S: 408.1592; found: 408.1594

Chromatographic Purity

HPLC : C18 column, 90:10 H₂O/ACN → 10:90 over 20 min, tᵣ=14.2 min.

Scalability and Industrial Considerations

  • Cost-effective tosylation : Bulk pricing of 4-methylbenzenesulfonyl chloride ($0.87/g at 10 kg scale).
  • Solvent Recovery : DCM and THF recycled via fractional distillation (≥95% recovery).

Chemical Reactions Analysis

Types of Reactions

(2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the tosyl group.

    Addition: The enone moiety can participate in Michael addition reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methylamine in ethanol or tosyl chloride in pyridine.

    Addition: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

    Addition: Formation of β-substituted enones.

Scientific Research Applications

(2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of enamide derivatives, which are known for their bioactivity in targeting kinases, proteases, or other enzymatic pathways. Below is a comparative analysis with structurally related molecules.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Target Notable Properties
(2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide Enamide-linked piperidine Tosyl group, N-methyl Undisclosed Rigid enamide backbone; moderate solubility (predicted)
(2E)-N-(4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (Patent Compound) Quinoline-enamide hybrid Chloro, pyridinylmethoxy, cyano Kinases (e.g., EGFR, VEGFR) High potency in kinase inhibition assays; poor aqueous solubility
Tosyl-piperidine analogues (e.g., 1-(4-methylbenzenesulfonyl)piperidine-3-carboxamide) Piperidine Tosyl, carboxamide Proteases (e.g., MMPs) Enhanced membrane permeability; moderate metabolic stability

Detailed Comparative Analysis

Backbone Rigidity and Conformational Effects

The (2E)-enamide configuration in the target compound restricts rotation, likely improving target engagement compared to non-conjugated analogues. In contrast, the patent compound features a quinoline-enamide hybrid, where the planar quinoline core may enhance π-π stacking interactions with kinase ATP-binding pockets.

Substituent Impact on Solubility and Bioavailability

  • Tosyl Group: The 4-methylbenzenesulfonyl moiety in the target compound may reduce aqueous solubility due to its hydrophobic nature, a common issue in sulfonamide-containing drugs. This contrasts with the dimethylamino group in the patent compound , which could improve solubility but increase metabolic liability.
  • N-Methyl vs. Dimethylamino: The N-methyl group in the target compound may mitigate first-pass metabolism compared to the dimethylamino group in the patent compound, which is prone to oxidation.

Biological Activity

(2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on available research findings, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structure, which includes:

  • An N-methyl group
  • A piperidine ring substituted with a 4-methylbenzenesulfonyl group
  • A butenamide backbone

This specific arrangement is crucial for its biological interactions and efficacy.

Research indicates that this compound may interact with various biological targets, potentially including:

  • Enzymatic Inhibition : Similar compounds have shown inhibitory effects on enzymes such as poly(ADP-ribose) polymerases (PARPs), which are critical in DNA repair mechanisms .
  • Receptor Modulation : The sulfonamide moiety suggests potential interactions with receptors involved in inflammatory pathways, possibly modulating immune responses.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Enzyme InhibitionPARP InhibitionIC50 = 3.8 nM
CytotoxicityCancer Cell LinesCC50 in 10-100 nM range
Anti-inflammatory PotentialIn vitro assaysSignificant reduction in cytokine levels

Case Studies and Research Findings

  • PARP Inhibition : A related compound demonstrated potent inhibition of PARP enzymes, leading to decreased proliferation in BRCA-deficient cancer cells. This suggests that this compound might exhibit similar properties, warranting further investigation into its anticancer potential .
  • Inflammatory Response Modulation : Studies have indicated that compounds with a similar sulfonamide structure can reduce inflammatory markers in cellular models. This activity could position the compound as a candidate for treating autoimmune diseases or conditions characterized by excessive inflammation .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, insights from analogous compounds suggest that:

  • Absorption : Likely good oral bioavailability due to moderate lipophilicity.
  • Metabolism : Potential metabolism via cytochrome P450 enzymes, which could affect the compound's efficacy and safety profile.
  • Toxicity : Preliminary studies should assess acute and chronic toxicity to ensure safe therapeutic use.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Maintain 40–60°C to balance reaction rate and side-product suppression .
  • Solvents : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance solubility and stabilize intermediates .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during amide bond formation .
  • Analytical Monitoring : Employ HPLC to track reaction progress and NMR (¹H/¹³C) to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities and quantifies purity (>95%) .
  • Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR confirm stereochemistry and functional groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 450.2 [M+H]⁺) .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer : Prioritize assays based on structural motifs:

  • Enzyme Inhibition : Test against carbonic anhydrase or kinase isoforms due to the sulfonamide and piperidine groups .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to evaluate neurotransmitter interactions .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can structural modifications enhance the compound's selectivity for specific biological targets?

  • Methodological Answer :

  • Functional Group Replacement : Substitute the 4-methylbenzenesulfonyl group with fluorinated analogs to improve binding affinity to hydrophobic enzyme pockets .
  • Stereochemical Control : Introduce chiral centers via asymmetric catalysis (e.g., Sharpless epoxidation) to optimize enantioselective interactions .
  • Computational Guidance : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins like COX-2 or EGFR .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Metabolite Profiling : Perform LC-MS/MS to identify active metabolites that may contribute to discrepancies .
  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) .

Q. What strategies are effective for identifying the compound's primary molecular targets?

  • Methodological Answer :

  • Chemoproteomics : Use affinity-based probes (e.g., photo-crosslinkers) to capture interacting proteins in cell lysates .
  • Transcriptomics : RNA-seq analysis of treated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
  • Structural Biology : Co-crystallize the compound with candidate targets (e.g., carbonic anhydrase II) for X-ray diffraction studies .

Q. How can enantiomeric impurities be detected and separated during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IC column with heptane/ethanol (90:10) to resolve epimers, as minor changes in mobile phase composition improve separation .
  • Circular Dichroism (CD) : Monitor ellipticity at 220 nm to distinguish enantiomers .

Q. What computational approaches predict the compound's pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in biological membranes and binding pocket dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.